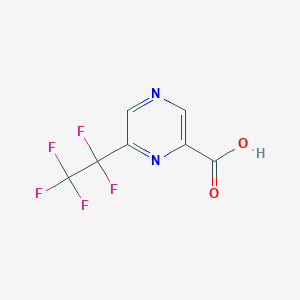
6-(1,1,2,2,2-Pentafluoroethyl)pyrazine-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(1,1,2,2,2-Pentafluoroethyl)pyrazine-2-carboxylic acid is a fluorinated organic compound with a unique structure that includes a pyrazine ring substituted with a pentafluoroethyl group and a carboxylic acid group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-(1,1,2,2,2-Pentafluoroethyl)pyrazine-2-carboxylic acid typically involves the introduction of the pentafluoroethyl group to a pyrazine derivative. One common method is the reaction of pyrazine-2-carboxylic acid with pentafluoroethyl iodide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
6-(1,1,2,2,2-Pentafluoroethyl)pyrazine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The pyrazine ring can be reduced under specific conditions to yield different products.
Substitution: The fluorinated ethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines or thiols can react with the fluorinated ethyl group under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazine-2,3-dicarboxylic acid, while reduction can produce pyrazine-2-carboxaldehyde.
Wissenschaftliche Forschungsanwendungen
6-(1,1,2,2,2-Pentafluoroethyl)pyrazine-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the development of advanced materials with specific properties, such as increased thermal stability and resistance to chemical degradation.
Wirkmechanismus
The mechanism of action of 6-(1,1,2,2,2-Pentafluoroethyl)pyrazine-2-carboxylic acid involves its interaction with molecular targets through hydrogen bonding, electrostatic interactions, and hydrophobic effects. The fluorinated ethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The carboxylic acid group can form hydrogen bonds with active sites of enzymes or receptors, modulating their activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 6-(1,1,2,2,2-Pentafluoroethyl)pyridine-2-carboxylic acid
- 6-(1,1,2,2,2-Pentafluoroethyl)benzene-2-carboxylic acid
Uniqueness
6-(1,1,2,2,2-Pentafluoroethyl)pyrazine-2-carboxylic acid is unique due to the presence of the pyrazine ring, which imparts distinct electronic properties compared to pyridine or benzene derivatives. The pyrazine ring can participate in additional interactions, such as π-π stacking, which can influence the compound’s behavior in biological and chemical systems.
Eigenschaften
Molekularformel |
C7H3F5N2O2 |
|---|---|
Molekulargewicht |
242.10 g/mol |
IUPAC-Name |
6-(1,1,2,2,2-pentafluoroethyl)pyrazine-2-carboxylic acid |
InChI |
InChI=1S/C7H3F5N2O2/c8-6(9,7(10,11)12)4-2-13-1-3(14-4)5(15)16/h1-2H,(H,15,16) |
InChI-Schlüssel |
ORLRKRKHUGZECW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(N=C(C=N1)C(C(F)(F)F)(F)F)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



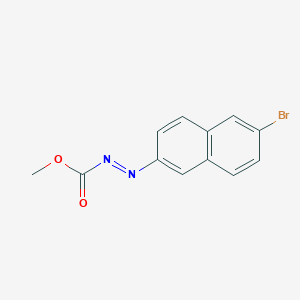
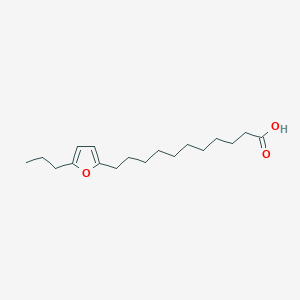
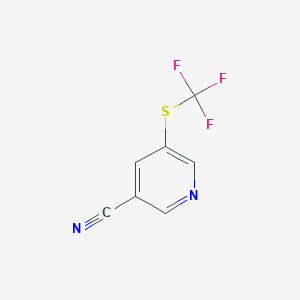
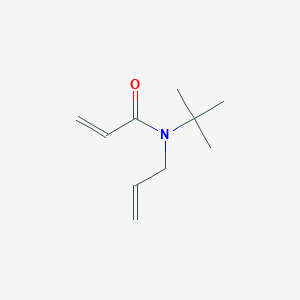
![4-Chloro-6-fluoro-1,3-dihydropyrrolo[2,3-b]pyridin-2-one](/img/structure/B11760928.png)
![[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl][(1-methyl-1H-pyrazol-3-yl)methyl]amine](/img/structure/B11760941.png)
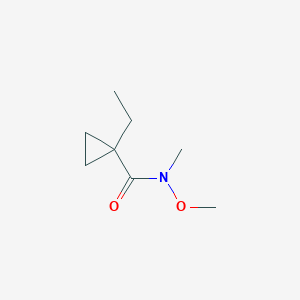
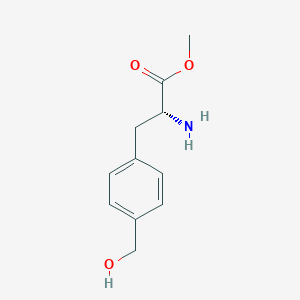
![9-Chlorobenzo[h]quinoline](/img/structure/B11760965.png)
![5-[(4-Aminophenyl)ethynyl]pyrimidin-2-amine](/img/structure/B11760975.png)
![{3-[2-Amino-4-(trifluoromethyl)phenoxy]phenyl}boronic acid](/img/structure/B11760976.png)
![tert-butyl N-[4-[(Z)-N-hydroxy-C-methylcarbonimidoyl]phenyl]carbamate](/img/structure/B11760980.png)
![4-[5-Hydroxy-7-(4-hydroxyphenyl)hept-1-EN-1-YL]phenol](/img/structure/B11760983.png)
